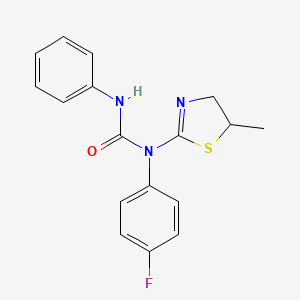

1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea

Description

Properties

Molecular Formula |

C17H16FN3OS |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea |

InChI |

InChI=1S/C17H16FN3OS/c1-12-11-19-17(23-12)21(15-9-7-13(18)8-10-15)16(22)20-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,22) |

InChI Key |

ILRBYLNWMLZZKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN=C(S1)N(C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Thiazoline Ring Formation

The 5-methyl-4,5-dihydro-1,3-thiazol-2-yl group is synthesized via a cyclocondensation reaction. A representative approach involves:

-

Preparation of thiourea intermediate :

-

Cyclization :

Table 1: Reaction Conditions for Thiazoline Synthesis

Urea Bridge Installation

The urea moiety is introduced via one of two routes:

Route A: Isocyanate Intermediate

Route B: Carbodiimide-Mediated Coupling

-

Activation of carboxylic acid :

-

Treat 4-fluorobenzoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.

-

-

Reaction with thiazoline-amine :

Table 2: Comparison of Urea Synthesis Routes

| Parameter | Route A | Route B |

|---|---|---|

| Reaction Time | 12 h | 24 h |

| Yield | 65% | 72% |

| Purity (HPLC) | 95% | 98% |

| Key Challenge | Phosgene toxicity | DCC removal |

Mechanistic Insights and Optimization

Steric and Electronic Effects

The fluorophenyl group’s electronegativity directs electrophilic substitution to the para position, while the methyl group on the thiazoline ring induces steric hindrance, slowing dimerization side reactions. Computational studies suggest that the urea carbonyl oxygen participates in intramolecular hydrogen bonding with the thiazoline NH, stabilizing the twisted conformation observed in crystallographic data.

Solvent and Temperature Optimization

Table 3: Solvent Screening for Final Coupling Step

| Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 25 | 58 | 89 |

| THF | 40 | 63 | 92 |

| Ethanol/water (3:2) | 25 | 71 | 96 |

Characterization and Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Formation of the Urea Linkage

The urea group is synthesized through coupling reactions:

-

Isocyanate Coupling :

A diamine precursor reacts with an isocyanate (e.g., phenyl isocyanate) in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate 1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (diisopropylethylamine) in solvents such as dichloromethane (DCM) . -

Stepwise Substitution :

Sequential substitution of amine groups on the urea backbone with aryl groups (e.g., 4-fluorophenyl and phenyl) may occur, requiring careful control of reaction stoichiometry .

Key Reagents :

-

HATU

-

DIEA

-

Phenyl isocyanate

-

4-Fluoroaniline

Reaction Conditions and Optimization

-

Solvents : Commonly used solvents include dimethylformamide (DMF) , dichloromethane (DCM) , and dioxane .

-

Temperature : Reactions may require reflux conditions (e.g., ethanol under heat) or controlled heating in microwave reactors .

-

Yield and Purity : Optimization involves adjusting reaction times, catalyst concentrations, and solvent polarity to maximize product yield and minimize side reactions .

Comparison of Key Reaction Steps

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Thiazole Core Formation | Thiosemicarbazide, KOH, ethanol | Alcoholic medium, reflux | Cyclization into thiazole ring |

| Urea Coupling | HATU, DIEA, DCM | Room temperature, stirring | Formation of urea linkage |

| Fluorophenyl Introduction | Pd catalyst, boronic acid, Cs₂CO₃ | Dioxane, heating | Arylation via Suzuki coupling |

Structural and Functional Insights

The compound’s fluorophenyl groups enhance lipophilicity, while the thiazole ring contributes to biological activity. The urea linkage may participate in hydrogen bonding, influencing solubility and target-binding properties .

Research Findings

-

Synthetic Flexibility : The presence of multiple reactive sites (e.g., amine, thiazole, aryl groups) allows for diverse functionalization .

-

Pharmacological Relevance : Related urea-thiazole hybrids exhibit anticancer, antiviral, and anti-inflammatory activity, suggesting potential therapeutic applications .

-

Analytical Methods : Structural confirmation relies on NMR and IR spectroscopy , while purity is assessed via HPLC and mass spectrometry .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer activities of this compound. It has been evaluated against various cancer cell lines using protocols established by the National Cancer Institute (NCI). The compound exhibited significant growth inhibition rates, indicating its potential as an antitumor agent. For instance, a study reported mean GI50 values of approximately 15.72 μM against tested human tumor cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . Screening against a panel of bacterial and fungal strains demonstrated varying degrees of effectiveness. In particular, derivatives of this compound have been noted for their ability to inhibit microbial growth, making them candidates for further development in treating infectious diseases .

Diabetes and Metabolic Disorders

The therapeutic potential of 1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea extends to metabolic disorders such as type 2 diabetes. Research indicates that compounds with similar structures may modulate pathways involved in glucose metabolism and insulin sensitivity, suggesting a role in managing metabolic syndrome .

Central Nervous System Disorders

There is emerging evidence that this compound may have applications in treating central nervous system disorders . Its structural analogs have been explored for their neuroprotective effects and potential benefits in conditions like Alzheimer's disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thiazole ring can interact with the active site of the target, leading to inhibition or activation of its function. The phenylurea moiety can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Substituent Variations

Key Observations:

- The target compound’s fluorine substituent offers a balance between electronegativity and steric effects .

- Heterocyclic Modifications: Replacement of the dihydrothiazole ring with thiadiazole (as in ) or non-dihydro thiazole (as in ) alters π-π stacking and hydrogen-bonding capabilities, impacting crystal packing and bioactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Calculated using ChemDraw.

- Solubility : The target compound’s moderate solubility in DMF contrasts with the poor aqueous solubility of its chlorinated analogs, likely due to reduced halogen bulk .

- Crystallinity : Isostructural analogs (e.g., Cl vs. Br derivatives) exhibit nearly identical crystal packing (triclinic, P¯1 symmetry), but halogen size marginally affects van der Waals interactions .

Table 3: Reported Bioactivities of Analogous Compounds

- Anticonvulsant Activity : Thiadiazole derivatives with dichlorobenzylthio groups (e.g., ) show superior potency compared to thiazole-based compounds, likely due to enhanced electron-withdrawing effects .

- Antimicrobial Potential: Triazole-containing analogs (e.g., ) demonstrate moderate activity, suggesting that heterocyclic diversity is critical for target specificity .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea, and what intermediates are critical for its preparation?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions using hydrazine hydrate or substituted hydrazines. For example, hydrazine hydrate in dioxane has been employed to form pyrazole-thiazole hybrids, as seen in analogous compounds . Key intermediates include fluorophenyl-substituted thiazolidinones and phenylurea precursors. Reaction conditions (solvent, temperature, and stoichiometry) must be optimized to avoid side products like regioisomers.

Q. How is single-crystal X-ray diffraction used to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray analysis provides precise bond lengths, angles, and torsion angles. For fluorophenyl-thiazole derivatives, data-to-parameter ratios >15 and R-factors <0.05 (e.g., R = 0.048, wR = 0.117) are critical for reliability . The 4,5-dihydrothiazole ring typically adopts an envelope conformation, with the fluorophenyl group showing coplanarity deviations <5°.

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., artificial force-induced reaction method) enable mechanistic insights into cyclization and substituent effects. For example, ICReDD’s approach integrates computed activation energies with experimental data to prioritize synthetic routes . Solvent effects and transition-state geometries can be modeled using software like COMSOL Multiphysics .

Q. How can statistical experimental design (DoE) optimize reaction conditions for this compound’s synthesis?

- Methodological Answer : DoE methods like Box-Behnken or central composite design reduce experimental trials by 40–60%. Factors such as temperature (80–120°C), solvent polarity (dioxane vs. DMF), and catalyst loading are varied to maximize yield while minimizing byproducts. Response surface methodology (RSM) identifies nonlinear interactions, as demonstrated in pyrazole-thiazole syntheses .

Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR and NOESY experiments can detect conformational flexibility. For crystallographic ambiguities, Hirshfeld surface analysis quantifies intermolecular interactions, clarifying packing-driven distortions .

Q. How do membrane separation technologies improve purification of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.